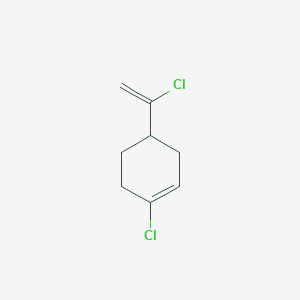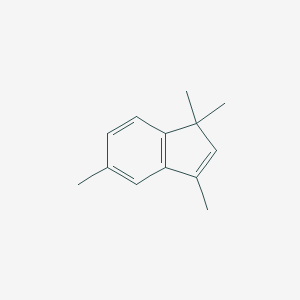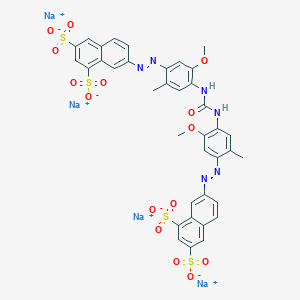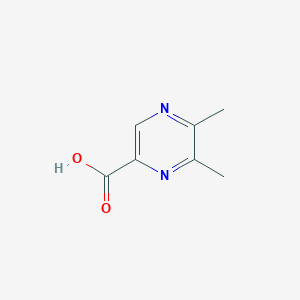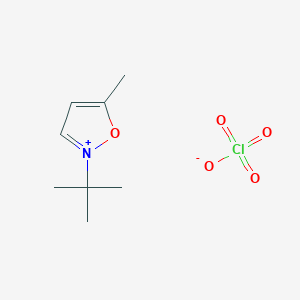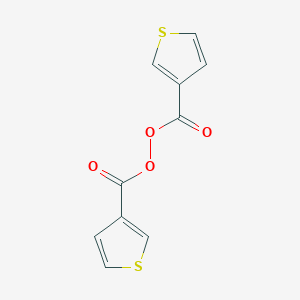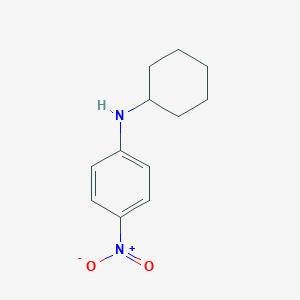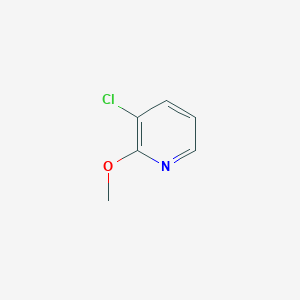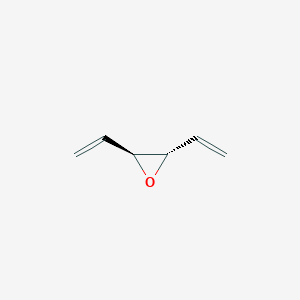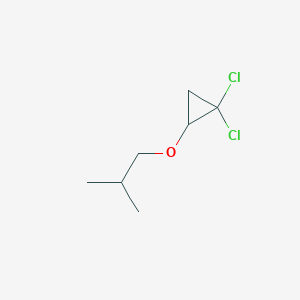
1,1-Dichloro-2-(2-methylpropoxy)cyclopropane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,1-Dichloro-2-(2-methylpropoxy)cyclopropane, also known as DMDP, is a cyclopropane derivative that has been widely used in scientific research. DMDP is a colorless liquid that is soluble in organic solvents and has a strong odor. This compound has been studied extensively due to its unique chemical properties and potential applications in various fields.
Mécanisme D'action
The mechanism of action of 1,1-Dichloro-2-(2-methylpropoxy)cyclopropane is not fully understood, but it is believed to interact with proteins and enzymes in cells. 1,1-Dichloro-2-(2-methylpropoxy)cyclopropane has been shown to inhibit the activity of certain enzymes, which can lead to changes in cellular processes. The exact mechanism of action of 1,1-Dichloro-2-(2-methylpropoxy)cyclopropane is an area of ongoing research.
Effets Biochimiques Et Physiologiques
1,1-Dichloro-2-(2-methylpropoxy)cyclopropane has been shown to have a range of biochemical and physiological effects. In vitro studies have shown that 1,1-Dichloro-2-(2-methylpropoxy)cyclopropane can inhibit the activity of certain enzymes, including acetylcholinesterase and butyrylcholinesterase, which are involved in the breakdown of neurotransmitters. 1,1-Dichloro-2-(2-methylpropoxy)cyclopropane has also been shown to have antifungal and antibacterial properties.
Avantages Et Limitations Des Expériences En Laboratoire
1,1-Dichloro-2-(2-methylpropoxy)cyclopropane has several advantages for use in lab experiments. It is a stable compound that can be easily synthesized in large quantities. 1,1-Dichloro-2-(2-methylpropoxy)cyclopropane is also soluble in a range of organic solvents, making it easy to work with in the lab. However, 1,1-Dichloro-2-(2-methylpropoxy)cyclopropane has some limitations, including its strong odor and potential toxicity. Care must be taken when handling 1,1-Dichloro-2-(2-methylpropoxy)cyclopropane to avoid exposure to the compound.
Orientations Futures
There are several future directions for research involving 1,1-Dichloro-2-(2-methylpropoxy)cyclopropane. One area of interest is the development of new compounds based on the structure of 1,1-Dichloro-2-(2-methylpropoxy)cyclopropane. These compounds could have potential applications in various fields, including medicine and agriculture. Another area of interest is the further study of the mechanism of action of 1,1-Dichloro-2-(2-methylpropoxy)cyclopropane and its effects on cellular processes. This could lead to the development of new drugs and therapies for a range of diseases. Overall, 1,1-Dichloro-2-(2-methylpropoxy)cyclopropane is a promising compound that has the potential to make significant contributions to scientific research.
Méthodes De Synthèse
1,1-Dichloro-2-(2-methylpropoxy)cyclopropane can be synthesized by reacting 1,1-dichlorocyclopropane with 2-methylpropene in the presence of a catalyst. The reaction is carried out under mild conditions and yields a high purity product. The synthesis of 1,1-Dichloro-2-(2-methylpropoxy)cyclopropane has been optimized to produce large quantities of the compound for research purposes.
Applications De Recherche Scientifique
1,1-Dichloro-2-(2-methylpropoxy)cyclopropane has been used in a variety of scientific research applications, including as a chemical probe for studying protein-ligand interactions, as a building block for synthesizing new compounds, and as a model compound for studying the reactivity of cyclopropane derivatives. 1,1-Dichloro-2-(2-methylpropoxy)cyclopropane has also been used in the synthesis of various pharmaceuticals and agrochemicals.
Propriétés
Numéro CAS |
14477-94-2 |
|---|---|
Nom du produit |
1,1-Dichloro-2-(2-methylpropoxy)cyclopropane |
Formule moléculaire |
C7H12Cl2O |
Poids moléculaire |
183.07 g/mol |
Nom IUPAC |
1,1-dichloro-2-(2-methylpropoxy)cyclopropane |
InChI |
InChI=1S/C7H12Cl2O/c1-5(2)4-10-6-3-7(6,8)9/h5-6H,3-4H2,1-2H3 |
Clé InChI |
SCYFBLJDIAZTIO-UHFFFAOYSA-N |
SMILES |
CC(C)COC1CC1(Cl)Cl |
SMILES canonique |
CC(C)COC1CC1(Cl)Cl |
Synonymes |
1-(2,2-dichlorocyclopropyl)oxy-2-methyl-propane |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



